N-[(2R)-2-(ethylamino)propyl]benzamide
Description
N-[(2R)-2-(Ethylamino)propyl]benzamide (CAS 1821982-45-9) is a chiral benzamide derivative with a molecular formula of C₁₂H₁₈N₂O and a molecular weight of 206.28 g/mol. The compound features a benzamide core substituted with a (2R)-configured propylamine side chain containing an ethylamino group (Fig. 1).
Properties
CAS No. |
1821982-45-9 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R)-2-(ethylamino)propyl]benzamide typically involves the reaction of ®-2-(ethylamino)propan-1-ol with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The product is then purified using recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[(2R)-2-(ethylamino)propyl]benzamide undergoes various chemical reactions, including:
Oxidation: The ethylamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The benzamide group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-[(2R)-2-(ethylamino)propyl]benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its potential use as an antidepressant or psychoactive agent.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2R)-2-(ethylamino)propyl]benzamide involves its interaction with neurotransmitter systems in the brain. It is believed to act as a monoamine releasing agent, increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to enhanced neurotransmission and potential antidepressant effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Mirabegron
- Structure: 2-(2-Amino-1,3-thiazol-4-yl)-N-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide.
- Key Features: Contains a thiazole ring and a hydroxy-substituted ethylamino group in the (2R)-configuration.
- Activity : A β3-adrenergic agonist with high selectivity for β3 over β1/β2 receptors, used for overactive bladder (OAB) treatment.
- Comparison: Unlike N-[(2R)-2-(ethylamino)propyl]benzamide, Mirabegron’s thiazole and hydroxy groups enhance its receptor specificity and hydrophilicity, critical for β3 activation .
Tamsulosin
- Structure: 5-[(2R)-2-[2-(2-Ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide.
- Key Features: Contains a sulfonamide group and ethoxyphenoxy substituent.
- Activity: An α1-adrenoceptor antagonist selective for α1A/α1D subtypes, used for benign prostatic hyperplasia (BPH).
Lecozotan Hydrochloride
- Structure: 4-Cyano-N-[(2R)-2-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propyl]-N-(pyridin-2-yl)benzamide.
- Key Features: Incorporates a cyano group, pyridinyl substituent, and benzodioxin-piperazine moiety.
- Activity : A 5-HT1A receptor antagonist investigated for Alzheimer’s disease.
- Comparison: The extended piperazine-benzodioxin chain in Lecozotan enhances its serotonin receptor binding, a feature absent in this compound, which has a simpler ethylamino side chain .
BACE-1 Inhibitor (PDB 2VIZ)
- Structure: N-((1S,2R)-3-(((1S)-2-(cyclohexylamino)-1-methyl-2-oxoethyl)amino)-2-hydroxy-1-(phenylmethyl)propyl)-3-(2-oxo-1-pyrrolidinyl)-5-(propyloxy)benzamide.
- Key Features: Contains a cyclohexylamino group, pyrrolidinone, and propyloxy chain.
- Activity : Inhibits β-secretase (BACE-1), a target in Alzheimer’s therapy.
- Comparison: The bulky cyclohexyl and pyrrolidinone groups in this inhibitor enable strong enzyme interaction, whereas this compound’s smaller substituents may limit such activity .
Structural and Functional Analysis
Table 1: Comparative Analysis of Key Benzamide Derivatives
| Compound | Molecular Weight | Key Functional Groups | Biological Target | Selectivity/Activity Notes |
|---|---|---|---|---|
| This compound | 206.28 | Ethylamino, benzamide | Undetermined | Chiral center may influence binding |
| Mirabegron | 428.52 | Thiazole, hydroxyethylamino | β3-Adrenergic receptor | High β3 selectivity |
| Tamsulosin | 444.55 | Sulfonamide, ethoxyphenoxy | α1-Adrenoceptor | α1A/α1D selectivity |
| Lecozotan Hydrochloride | 520.00 | Cyano, piperazine-benzodioxin | 5-HT1A receptor | Cognitive deficit modulation |
| BACE-1 Inhibitor (2VIZ) | ~650 (estimated) | Cyclohexylamino, pyrrolidinone | β-Secretase (BACE-1) | Enzyme inhibition via steric bulk |
Impact of Substituents on Activity
- Ethylamino vs. Hydroxyethylamino (Mirabegron): The hydroxy group in Mirabegron increases polarity, enhancing water solubility and receptor hydrogen bonding, critical for β3 activation .
- Sulfonamide vs. Benzamide Core (Tamsulosin): Sulfonamide groups in Tamsulosin improve α1-adrenoceptor binding through electrostatic interactions, absent in the simpler benzamide structure of the target compound .
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